Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is a synthetic compound that combines the well-known immunomodulatory drug thalidomide with a polyethylene glycol (PEG) linker and an amine group. This compound is classified as a E3 ligase ligand-linker conjugate, which is significant in the field of targeted protein degradation. The unique structure allows for enhanced solubility and stability, making it suitable for various biological applications, particularly in drug development and research.
This compound is derived from thalidomide, which was originally developed as a sedative and later found to have immunomodulatory properties. The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride involves multiple chemical reactions that facilitate the attachment of the PEG linker and the amine group to the thalidomide structure .
The synthesis of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride typically involves several key steps:
Industrial production often employs automated reactors for large-scale synthesis, ensuring high purity and consistency through rigorous quality control measures. Techniques such as chromatography are utilized for purification to eliminate impurities.
The molecular formula of Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is , with a molecular weight of approximately 506.509 g/mol. The structure features:
This configuration allows for versatile applications in bioconjugation and targeted drug delivery systems .
The compound's purity is typically ≥95%, indicating its suitability for research and therapeutic applications. It is stored under controlled conditions, typically at -5°C, to maintain stability .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include alkyl halides for nucleophilic substitutions, while oxidation can be achieved using hydrogen peroxide or potassium permanganate under controlled conditions. Reducing agents such as sodium borohydride or lithium aluminum hydride are often employed in reduction reactions .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride primarily exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This interaction facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism involves modulation of various signaling pathways regulated by these degraded proteins, contributing to its therapeutic effects in conditions like cancer and inflammatory diseases .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride is characterized by:
Key chemical properties include:
These properties make it suitable for applications in drug formulation and biological research .
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride has several significant applications:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the ubiquitin-proteasome system (UPS) for targeted protein degradation. Unlike traditional inhibitors requiring occupancy-based target suppression, PROTACs function catalytically, enabling the degradation of disease-causing proteins at sub-stoichiometric concentrations. These heterobifunctional molecules consist of three critical elements: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker facilitating optimal spatial coordination. The E3 ligase ligand-linker conjugates serve as pre-assembled core components that simplify PROTAC synthesis and optimization. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride exemplifies such conjugates, integrating a cereblon-binding thalidomide derivative with a polyethylene glycol (PEG)-based linker terminated by an amine group for efficient coupling to target protein ligands [2] [4].
Table 1: Key Components of PROTAC Architecture
Component | Function | Example in Thalidomide-O-amido-PEG3-C2-NH2 HCl |
---|---|---|
E3 Ligase Ligand | Recruits E3 ubiquitin ligase complex | Thalidomide derivative binding cereblon (CRBN) |
Linker | Optimizes spatial orientation | Triethylene glycol (PEG3) spacer |
Functional Handle | Enables conjugation to target ligand | Primary amine (-NH₂) group |
Salt Form | Enhances solubility and stability | Hydrochloride counterion |
Cereblon (CRBN), a substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, has emerged as a pivotal biological target in PROTAC design due to its "druggability" and broad tissue expression. Thalidomide and its analogs (IMiDs) bind CRBN's tri-tryptophan pocket, inducing conformational changes that alter substrate specificity. This neo-substrate recruitment capability allows CRBN-directed PROTACs to ubiquitinate traditionally "undruggable" targets, including transcription factors and scaffolding proteins. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride leverages this mechanism by presenting the phthalimide moiety essential for CRBN engagement while positioning the PEG3 linker and terminal amine for target warhead conjugation. This precise molecular orientation facilitates the formation of a productive ternary complex (target-PROTAC-CRBN), enabling polyubiquitination and subsequent proteasomal degradation of the target protein [2] [5].
Table 2: Comparison of Cereblon-Targeting E3 Ligand-Linker Conjugates
Conjugate | Linker Type | Functional Group | Degradation Targets |
---|---|---|---|
Thalidomide-O-amido-PEG3-C2-NH2 HCl | PEG3 (hydrophilic) | -NH₂ | BRD2, BRD3, BRD4 [1] |
Thalidomide-O-amido-C4-NH2 TFA | Alkyl (hydrophobic) | -NH₂ | Undisclosed [4] |
Pomalidomide-PEG3-C2-NH2 HCl | PEG3 (hydrophilic) | -NH₂ | BET proteins, ERα [5] |
Thalidomide-O-amido-PEG2-C2-NH2 TFA | PEG2 (hydrophilic) | -NH₂ | Undisclosed [6] |
Thalidomide derivatives offer distinct advantages as E3 ligase ligands: 1) Proven CRBN Binding: The glutarimide ring engages CRBN with high affinity (Kd ~250 nM), validated through crystallography; 2) Chemical Modularity: The phthalimide nitrogen and C4'-position permit functionalization without compromising CRBN binding; and 3) Biological Permissiveness: Derivatives maintain cell permeability and metabolic stability. Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride specifically exploits the C4'-oxygen for linker attachment via an amide bond, preserving the critical glutarimide-phthalimide pharmacophore. The PEG3 linker confers hydrophilicity and flexibility, reducing aggregation while enabling optimal distance (≈15 Å) between the E3 ligase and target protein. The terminal C2-amine (as hydrochloride salt) ensures aqueous solubility (>100 mg/mL in water) and facilitates amide coupling to carboxylic acid-containing target ligands, such as BET inhibitors like JQ1 [3] [6] [8]. The hydrochloride counterion further enhances crystallinity and storage stability compared to free base forms.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7